molecular formula C13H19NO3 B1608239 Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate CAS No. 232597-44-3

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate

Cat. No. B1608239
CAS RN: 232597-44-3
M. Wt: 237.29 g/mol
InChI Key: INLJWIKBZFLTDE-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate, also known as A-438079, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is also known by other names such as Carbamic acid, phenyl-, 1,1-dimethylethyl ester; Carbanilic acid, tert-butyl ester; tert-Butyl phenylcarbamate; tert-Butyl phenylurethane; tert-Butyl N-phenylcarbamate; tert-Butyl N-phenylurethane .


Molecular Structure Analysis

The molecular formula of Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is C13H19NO3 . Its average mass is 237.295 Da and its monoisotopic mass is 237.136490 Da .


Chemical Reactions Analysis

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction was studied. The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds.

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Tetrasubstituted pyrroles are valuable structures in medicinal chemistry due to their wide range of biological activities.

Enzymatic Kinetic Resolution

The compound has been used in the enzymatic kinetic resolution via lipase-catalyzed transesterification reaction . This process showed excellent enantioselectivity, leading to the optically pure ®- and (S)-enantiomers .

Preparation of Chiral Organoselenanes and Organotelluranes

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is a key intermediate in the preparation of chiral organoselenanes and organotelluranes . These compounds have drawn attention due to their biological properties .

Synthesis of Advanced Synthetic Intermediates

The compound can be used to synthesize advanced synthetic intermediates of organotelluranes and organoselenanes . These intermediates can be applied in various chemical reactions and transformations .

Chemical Database and Kinetics Studies

The compound is listed in the NIST Chemistry WebBook, which provides information about its molecular weight, InChI, InChIKey, and CAS Registry Number . This information is crucial for researchers in chemical database and kinetics studies .

properties

IUPAC Name

tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLJWIKBZFLTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378044
Record name Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate

CAS RN

232597-44-3
Record name Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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